The compound can be sourced from various chemical suppliers, and its classification falls under organic compounds, specifically amines and heterocycles. Its molecular formula is , with a molecular weight of approximately 228.29 g/mol. The IUPAC name for this compound is N-tert-butyl-2-pyridin-4-ylpyrimidin-4-amine, and it has the CAS number 61310-49-4 .
The synthesis of N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine typically involves several key steps:
The reaction conditions typically include:
The molecular structure of N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine can be represented by its canonical SMILES notation: CC(C)(C)NC1=NC(=NC=C1)C2=CC=NC=C2
.
The InChI key for this compound is GVDHZFJYZKAQNS-UHFFFAOYSA-N
, providing a unique identifier for computational chemistry applications .
N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used, potentially yielding various derivatives that may have distinct biological activities.
The mechanism of action for N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine typically involves interaction with biological targets such as enzymes or receptors.
N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0